molecular formula C14H17NO3 B13881006 ethyl 5-propoxy-1H-indole-2-carboxylate

ethyl 5-propoxy-1H-indole-2-carboxylate

Cat. No.: B13881006
M. Wt: 247.29 g/mol
InChI Key: WKUYPOQYSUAJAZ-UHFFFAOYSA-N
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Description

Ethyl 5-propoxy-1H-indole-2-carboxylate is a chemical compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by an indole core substituted with an ethyl ester group at the 2-position and a propoxy group at the 5-position. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-propoxy-1H-indole-2-carboxylate typically involves the reaction of 5-propoxyindole with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester. The product is then purified using column chromatography .

Industrial Production Methods

Industrial production of indole derivatives often involves large-scale reactions using automated reactors. The process includes the careful control of reaction parameters such as temperature, pressure, and pH to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-propoxy-1H-indole-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 5-propoxy-1H-indole-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex indole derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of ethyl 5-propoxy-1H-indole-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or microbial growth. The exact pathways and molecular targets depend on the specific biological context and are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 5-propoxy-1H-indole-2-carboxylate is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the propoxy group at the 5-position can enhance its lipophilicity and potentially improve its ability to cross biological membranes .

Properties

Molecular Formula

C14H17NO3

Molecular Weight

247.29 g/mol

IUPAC Name

ethyl 5-propoxy-1H-indole-2-carboxylate

InChI

InChI=1S/C14H17NO3/c1-3-7-18-11-5-6-12-10(8-11)9-13(15-12)14(16)17-4-2/h5-6,8-9,15H,3-4,7H2,1-2H3

InChI Key

WKUYPOQYSUAJAZ-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC2=C(C=C1)NC(=C2)C(=O)OCC

Origin of Product

United States

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